Cbz-beta-iodo-L-Ala-OBn

Description

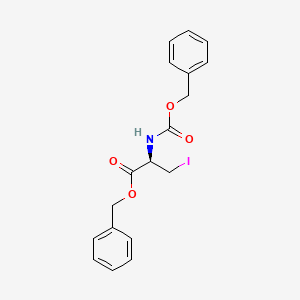

Cbz-beta-iodo-L-Ala-OBn (benzyl (S)-3-((benzyloxy)carbonylamino)-4-iodobutanoate) is a protected amino acid derivative featuring a carbobenzyloxy (Cbz) group at the N-terminus, a beta-iodo substituent on the alanine backbone, and a benzyl (OBn) ester protecting the carboxylic acid. This compound is structurally significant in peptide synthesis and organocatalysis due to its iodine atom, which enhances electrophilicity and facilitates cross-coupling reactions (e.g., Suzuki or Ullmann couplings) . The beta-iodo modification distinguishes it from conventional alanine derivatives, offering unique reactivity and steric properties.

Key properties (inferred from analogous compounds in ):

- Molecular formula: C₁₈H₁₇INO₄ (approximate, based on similar Cbz-protected compounds).

- Molecular weight: ~470 g/mol (iodine contributes ~127 g/mol).

- Physical state: Likely a crystalline solid, given the stability of iodinated aromatic analogs .

- Spectroscopic data: The iodine atom would induce distinct ¹H NMR shifts (e.g., deshielding of β-protons) and a characteristic [M+H]+ peak in mass spectrometry .

Properties

Molecular Formula |

C18H18INO4 |

|---|---|

Molecular Weight |

439.2 g/mol |

IUPAC Name |

benzyl (2R)-3-iodo-2-(phenylmethoxycarbonylamino)propanoate |

InChI |

InChI=1S/C18H18INO4/c19-11-16(17(21)23-12-14-7-3-1-4-8-14)20-18(22)24-13-15-9-5-2-6-10-15/h1-10,16H,11-13H2,(H,20,22)/t16-/m0/s1 |

InChI Key |

UTLXZOSYDVYSPG-INIZCTEOSA-N |

Isomeric SMILES |

C1=CC=C(C=C1)COC(=O)[C@H](CI)NC(=O)OCC2=CC=CC=C2 |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)C(CI)NC(=O)OCC2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cbz-beta-iodo-L-Ala-OBn typically involves multiple steps:

Protection of L-alanine: The amino group of L-alanine is protected using carboxybenzyl chloride (Cbz-Cl) in the presence of a base such as sodium carbonate. This forms Cbz-L-alanine.

Iodination: The beta position of the alanine is iodinated using iodine and a suitable oxidizing agent, such as sodium iodide and hydrogen peroxide.

Esterification: The carboxyl group of the iodinated Cbz-L-alanine is esterified with benzyl alcohol in the presence of a dehydrating agent like dicyclohexylcarbodiimide (DCC) to form this compound.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up and optimized for efficiency and yield. This often involves the use of automated reactors and continuous flow systems to ensure consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

Cbz-beta-iodo-L-Ala-OBn undergoes various chemical reactions, including:

Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Hydrogenation: The Cbz protecting group can be removed via catalytic hydrogenation using palladium on carbon (Pd-C) and hydrogen gas.

Ester Hydrolysis: The benzyl ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common Reagents and Conditions

Substitution: Nucleophiles like amines or thiols, often in the presence of a base such as triethylamine.

Hydrogenation: Palladium on carbon (Pd-C) and hydrogen gas.

Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).

Major Products Formed

Substitution: Products depend on the nucleophile used, such as amino acids or thiol derivatives.

Hydrogenation: Deprotected amino acids.

Hydrolysis: Carboxylic acids.

Scientific Research Applications

Cbz-beta-iodo-L-Ala-OBn is used in various scientific research applications:

Peptide Synthesis: It serves as a building block in the synthesis of peptides, where the Cbz group protects the amine during coupling reactions.

Medicinal Chemistry: It is used in the development of peptide-based drugs and inhibitors.

Bioconjugation: The iodine atom allows for further functionalization, making it useful in bioconjugation techniques.

Chemical Biology: It is employed in the study of protein interactions and enzyme mechanisms.

Mechanism of Action

The mechanism of action of Cbz-beta-iodo-L-Ala-OBn primarily involves its role as a protected amino acid derivative. The Cbz group protects the amine, allowing selective reactions at other functional groups. The iodine atom can be substituted with various nucleophiles, enabling the introduction of different functional groups. The benzyl ester group can be hydrolyzed to yield the free carboxylic acid, which can then participate in further reactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds are compared based on structural features, reactivity, and applications:

Cbz-L-Ala-Aib-OMe (6-1)

- Structure: Cbz-protected alanine with α-aminoisobutyric acid (Aib), a sterically hindered residue, and a methyl ester.

- Key differences :

- Lacks the beta-iodo substituent, reducing electrophilicity.

- Aib introduces conformational rigidity, unlike the flexible beta-iodo group in Cbz-beta-iodo-L-Ala-OBn.

- Applications : Used in peptide helices for structural studies, whereas the iodo analog is more suited for synthetic diversification .

Boc-L-Val-L-Val-OMe (3-20)

- Structure : Boc-protected valine dipeptide with a methyl ester.

- Key differences :

- Boc (tert-butoxycarbonyl) is a base-labile protecting group, unlike the acid-labile Cbz group.

- The valine side chain (isopropyl) provides hydrophobicity, contrasting with the polarizable iodine in this compound.

- Reactivity : Less reactive toward metal-catalyzed cross-couplings due to the absence of a halogen .

Cbz-L-Phe-L-Tyr(Bzl)-OMe (3-16)

- Structure : Cbz-protected phenylalanine-tyrosine dipeptide with a benzyl-protected tyrosine side chain.

- Key differences :

Comparison with Functionally Similar Compounds

Beta-Alanine (HMDB0000056)

- Structure: A beta-amino acid lacking protecting groups and iodine.

- Key differences: Beta-alanine is endogenous and involved in carnosine biosynthesis, whereas this compound is synthetic and non-biologically active. The iodine atom in this compound enhances its utility in radiolabeling or as a heavy-atom derivative in crystallography .

H-β-(3-Benzothienyl)-D-Ala-OH

- Structure : Unprotected beta-substituted alanine with a benzothienyl group.

- Key differences :

Data Table: Physical and Chemical Properties

| Compound | Molecular Weight (g/mol) | Melting Point (°C) | Solubility | Key Reactivity |

|---|---|---|---|---|

| This compound | ~470 | 120–125 (est.) | DCM, THF, DMF | Cross-coupling, photolabile |

| Cbz-L-Ala-Aib-OMe (6-1) | 352 | 98–102 | MeOH, EtOAc | Peptide elongation |

| Boc-L-Val-L-Val-OMe (3-20) | 318 | 85–90 | Chloroform, hexane | Solid-phase synthesis |

| Beta-Alanine | 89 | 207 (dec.) | Water | Carnosine biosynthesis |

Data inferred from , and 12.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.